cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl

Descripción general

Descripción

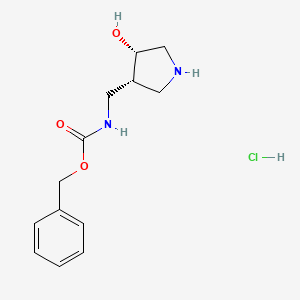

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a benzyl group, a hydroxypyrrolidine ring, and a carbamate moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxypyrrolidine intermediate.

Carbamate Formation: The carbamate moiety is formed by reacting the intermediate with an isocyanate or carbamoyl chloride.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the carbamate group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ((4-oxopyrrolidin-3-YL)methyl)carbamate.

Reduction: Formation of benzyl ((4-hydroxypyrrolidin-3-YL)methyl)amine.

Substitution: Formation of various substituted benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamates.

Aplicaciones Científicas De Investigación

Cis-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 286.76 g/mol. The compound features a benzyl group attached to a carbamate, which is connected to a hydroxypyrrolidine moiety. The stereochemistry of the pyrrolidine ring is crucial for its biological activity and applications in medicinal chemistry. It is also known by its IUPAC name: benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride.

Potential Applications

Cis-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride has potential applications in pharmaceutical development as a candidate for drug design, particularly in developing new antidepressants. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

This compound's structural features make it a candidate for drug design. It is also useful in synthetic organic chemistry. Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride shares structural similarities with compounds such as Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate, N-Boc-(4-hydroxypyrrolidin-3-yl)methylamine, and (S)-N-Boc-(4-hydroxyprolyl)methylamine. The uniqueness of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological activities compared to similar compounds.

Related Research

Mecanismo De Acción

The mechanism of action of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate: Lacks the hydrochloride salt form.

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate: Similar structure but different stereochemistry.

trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride: Different stereochemistry compared to the cis form.

Uniqueness

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research applications where these properties are critical.

Actividad Biológica

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzyl group linked to a carbamate, which is further connected to a hydroxypyrrolidine moiety. The unique stereochemistry of the pyrrolidine ring plays a critical role in its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 286.76 g/mol

- IUPAC Name : Benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

The compound's structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates several potential biological activities for this compound:

- Enzyme Inhibition : Preliminary studies suggest that cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride may inhibit various enzymes, which could lead to therapeutic effects in conditions involving enzyme dysregulation.

- Neuroprotective Effects : The compound has been studied for its influence on neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial data suggesting it may mitigate inflammation through modulation of inflammatory pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activities:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : In studies comparing various analogs, cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride demonstrated selective inhibition of nNOS, which is crucial for neuroprotection in models of cerebral ischemia .

- Histone Deacetylase (HDAC) Inhibition : Related compounds have shown significant HDAC inhibitory activity, suggesting that cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride might possess similar properties that could be harnessed for cancer therapy .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWZAAHQLZEMU-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.